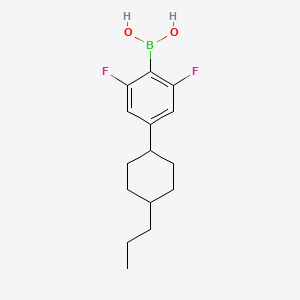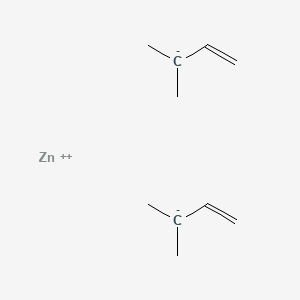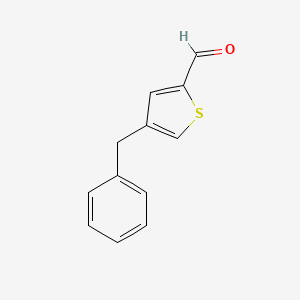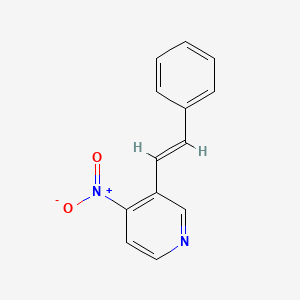
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms and a propylcyclohexyl group in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Sonogashira Coupling: Copper(I) iodide, palladium catalysts, and amine bases (e.g., triethylamine) are typical reagents.
Heck Reaction: Palladium catalysts, bases (e.g., NaOAc), and solvents (e.g., DMF) are employed.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid exerts its effects is primarily through its role as a boron donor in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and stability of the boronic acid, making it a highly efficient reagent.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and propylcyclohexyl group, resulting in different reactivity and applications.
2,6-Difluorophenylboronic Acid: Similar in structure but lacks the propylcyclohexyl group, affecting its steric and electronic properties.
4-Formylphenylboronic Acid: Contains a formyl group instead of the propylcyclohexyl group, leading to different chemical behavior.
Uniqueness: The unique combination of fluorine atoms and a propylcyclohexyl group in (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid imparts distinct steric and electronic properties, enhancing its reactivity and making it a valuable reagent in various synthetic applications.
Properties
CAS No. |
167764-85-4 |
|---|---|
Molecular Formula |
C15H21BF2O2 |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
[2,6-difluoro-4-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H21BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11,19-20H,2-7H2,1H3 |
InChI Key |
WEYZFFUQDANBFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C2CCC(CC2)CCC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)




![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)



